2-(4-morpholinyl)ethyl 3-methylbenzoate
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Overview
Description
2-(4-morpholinyl)ethyl 3-methylbenzoate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)ethyl 3-methylbenzoate typically involves the reaction of 3-methylbenzoic acid with 2-(morpholin-4-yl)ethanol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-morpholinyl)ethyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-morpholinyl)ethyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)ethyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The morpholine group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active components, which can then exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)ethyl benzoate
- 2-(Morpholin-4-yl)ethyl 4-methylbenzoate
- 2-(Morpholin-4-yl)ethyl 2-methylbenzoate
Uniqueness
2-(4-morpholinyl)ethyl 3-methylbenzoate is unique due to the presence of the 3-methyl group on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-12-3-2-4-13(11-12)14(16)18-10-7-15-5-8-17-9-6-15/h2-4,11H,5-10H2,1H3 |
InChI Key |
MMUPCRBGIJZGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
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